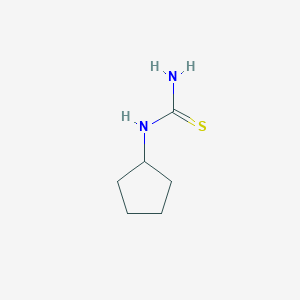

Cyclopentylthiourea

Description

Contextualization within Thiourea (B124793) Chemistry

Thiourea and its derivatives are significant in various fields of chemistry due to the unique properties conferred by the thiocarbonyl group and the presence of nitrogen atoms. The thiourea functionality can act as a ligand, coordinating to metal centers through either the sulfur or nitrogen atoms, or both nih.gov. This dual coordination ability contributes to the versatility of thioureas in coordination chemistry and catalysis nih.govnih.gov. Substituted thioureas, like cyclopentylthiourea, allow for tailoring the electronic and steric properties of the molecule, influencing their reactivity, physical properties, and interactions with biological targets or metal ions. The presence of the cyclopentyl ring in this compound introduces a lipophilic and somewhat rigid structural element, differentiating its behavior from simpler alkyl or aryl thioureas.

Historical Perspective and Initial Discoveries

The parent compound, thiourea, was first synthesized in 1828 by Friedrich Wöhler nih.gov. Its discovery marked an early milestone in organic chemistry, demonstrating the synthesis of an organic compound from inorganic precursors nih.gov. Over time, research into thiourea expanded to include the synthesis and study of numerous substituted derivatives to explore their varied applications nih.govguidetopharmacology.orgnih.gov. While specific details regarding the initial discovery of this compound are not extensively documented in the provided information, its emergence is part of the broader historical exploration of substituted thioureas. This exploration was driven by the recognition of the versatile chemical behavior and potential applications of the thiourea functional group in areas such as chemical synthesis, metal processing, and eventually, medicinal chemistry nih.govnih.govnih.govctdbase.org. The synthesis of substituted thioureas often involves reactions between isothiocyanates and amines, or modifications of the thiourea core nih.govuni.lu.

Contemporary Research Significance and Interdisciplinary Applications

This compound and its derivatives hold contemporary significance in chemical research, particularly as building blocks for the synthesis of more complex molecules and in the exploration of potential biological activities. It is utilized as a starting material in the synthesis of various heterocyclic compounds, such as 2-(cyclopentylamino)thiazol-4(5H)-one derivatives ctdbase.orgnih.gov. These synthetic efforts aim to create novel chemical entities with tailored properties for diverse applications ctdbase.org.

Research findings indicate that derivatives synthesized from this compound exhibit a range of biological activities. Studies have explored their potential as anticancer agents against various cancer cell lines, including human colon carcinoma (Caco-2), human pancreatic carcinoma (PANC-1), glioma (U-118 MG), human breast carcinoma (MDA-MB-231), and skin melanoma (SK-MEL-30) ctdbase.orgnih.gov. Additionally, these derivatives have been investigated for their antioxidant properties and their ability to inhibit enzymes such as 11β-hydroxysteroid dehydrogenase (11β-HSD) ctdbase.orgnih.gov. For instance, one derivative, 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (compound 3h), demonstrated potent inhibitory activity against 11β-HSD1 nih.gov.

Furthermore, this compound derivatives have been explored in the context of antimalarial research nih.gov. The incorporation of the this compound moiety into larger molecular structures is an active area of investigation in medicinal chemistry, aiming to identify compounds with therapeutic potential nih.govuni.luuni.lu. The versatility of this compound as a synthetic precursor and the diverse biological activities observed in its derivatives highlight its continued importance in contemporary chemical and interdisciplinary research.

Detailed research findings on the synthesis and biological evaluation of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives synthesized from this compound provide specific examples of its research significance. The yields and melting points for several of these derivatives have been reported nih.gov.

| Compound | Yield (%) | Melting Point (°C) |

| 2-(cyclopentylamino)-5-ethylthiazol-4(5H)-one (3b) | 69.29 | 211.5–213.7 |

| 2-(cyclopentylamino)-5-propylthiazol-4(5H)-one (3c) | 81.63 | Not specified |

| 2-(cyclopentylamino)-5-isopropylthiazol-4(5H)-one (3d) | 81.63 | 135-138 |

| 2-(cyclopentylamino)-5,5-dimethylthiazol-4(5H)-one (3e) | 9.42 | 178–181 |

| 2-(cyclopentylamino)-5-phenylthiazol-4(5H)-one (3f) | 71.06 | 183–184 |

| 2-(cyclopentylamino)-5-(4-bromophenyl)thiazol-4(5H)-one (3g) | 85.48 | 220 (dec.) |

| 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (3h) | 2.47 | 207.7–209.1 |

| 6-(cyclopentylamino)-5-thia-7-azaspiro[3.4]oct-6-en-8-one (3i) | 27.86 | 202.4–203.1 |

| Data compiled from snippet nih.gov. |

In terms of biological activity, the inhibitory effects of these derivatives on 11β-HSD1 have been quantified, with compound 3h showing notable potency nih.gov.

| Compound | 11β-HSD1 IC₅₀ (µM) |

| 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (3h) | 0.07 |

| Carbenoxolone (reference) | More selective than 3h was reported for 3h nih.gov. |

| Data compiled from snippet nih.gov. |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

cyclopentylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S/c7-6(9)8-5-3-1-2-4-5/h5H,1-4H2,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJCUYXHMQFYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353141 | |

| Record name | cyclopentylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102936-57-2 | |

| Record name | cyclopentylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopentylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Routes for Cyclopentylthiourea

Direct synthesis of this compound typically involves the reaction between a cyclopentylamine (B150401) moiety and a source of the thiourea (B124793) functional group.

One common method for synthesizing substituted thioureas involves the reaction between an amine and an isothiocyanate. This compound can be synthesized by the reaction of cyclopentylamine with an appropriate isothiocyanate. A specific example includes the synthesis of N-cyclopentylthiourea from cyclopentylamine and Fmoc-isothiocyanate. google.com This reaction yielded N-cyclopentylthiourea as a white solid. google.com

While the direct reaction of cyclopentylamine with thiophosgene (B130339) to yield this compound is not explicitly detailed in the search results, the reaction of primary amines with thiophosgene is a known method to prepare isothiocyanates wikipedia.org. Subsequently, these isothiocyanates can react with amines to form thioureas mdpi.com. Thiophosgene (CSCl₂) is a reactive molecule used in organic synthesis wikipedia.org.

Amination of Isothiocyanates, including Fmoc-isothiocyanate

Synthesis of this compound Derivatives and Analogs

This compound serves as a versatile precursor for the synthesis of a range of derivatives and analogs, often involving reactions at the thiourea functional group.

The reaction of thioureas with α-bromo esters is a well-established method for the formation of 2-aminothiazol-4(5H)-one derivatives, also known as pseudothiohydantoins. This compound reacts with appropriate 2-bromo esters to yield new 2-(cyclopentylamino)thiazol-4(5H)-one derivatives. mdpi.comlodz.pllodz.pl The reaction conditions can vary depending on the specific α-bromo ester used. mdpi.comlodz.pl For instance, the synthesis of derivatives with unbranched alkyl substituents at carbon C-5 was carried out at room temperature in chloroform. mdpi.com Another procedure involved refluxing the mixture of N-cyclopentylthiourea and the bromo ester in a solution of sodium methoxide (B1231860) in anhydrous methanol (B129727). mdpi.com Microwave irradiation at elevated temperatures has also been employed for derivatives containing aromatic substituents and spiro systems. mdpi.com

The reaction between this compound and 2-bromo esters results in the formation of N-cyclopentyl derivatives of pseudothiohydantoin. lodz.pl Nine new derivatives were obtained through this reaction with yields up to 85%. lodz.pl

Thiourea moieties can be incorporated into benzenesulfonamide (B165840) scaffolds. This often involves the reaction of an isothiocyanatobenzenesulfonamide derivative with an amine. While the direct reaction of this compound with a benzenesulfonamide is not specifically detailed, the synthesis of thiourea derivatives bearing a benzenesulfonamide moiety has been reported by the condensation of aromatic amines with isothiocyanatobenzenesulfonamide derivatives. d-nb.inforesearchgate.netnih.gov This suggests that a synthetic route involving a cyclopentyl isothiocyanate reacting with an appropriately functionalized benzenesulfonamide or a cyclopentylamine reacting with an isothiocyanatobenzenesulfonamide could potentially lead to this compound-containing benzenesulfonamide analogs.

This compound or related cyclopentyl isothiocyanate intermediates can be utilized in the synthesis of quinazoline-based alkylthiourea derivatives. One synthetic strategy for novel thiourea derivatives involves reacting an aminoquinazoline with thiophosgene to yield an isothiocyanate derivative, which is then reacted with a respective amine to produce the thiourea derivative. mdpi.com Alternatively, aminoquinazoline derivatives can be directly reacted with corresponding isocyanates or isothiocyanates. mdpi.com Thiourea derivatives have been incorporated into quinazolinone structures through reactions involving aminoquinazolines and isothiocyanates or via intermediates formed from reactions with thiophosgene. mdpi.comtandfonline.comnih.gov The use of thiourea as an ammonia (B1221849) surrogate in the synthesis of quinazolin-4(3H)-one derivatives has also been reported, highlighting the role of the thiourea functional group in constructing the quinazoline (B50416) ring system. tandfonline.com

Table 1: Selected Examples of this compound Derivative Synthesis

| Precursor Thiourea | Reactant | Product Class | Reaction Conditions | Notes |

| N-Cyclopentylthiourea | 2-Bromo esters | Pseudothiohydantoins | Room temperature in chloroform, Reflux in NaOMe/MeOH, Microwave irradiation | Yields up to 85% reported for N-cyclopentyl derivatives. mdpi.comlodz.pl |

| (Thiourea derivatives) | (Isothiocyanatobenzenesulfonamide) + (Amine) | Benzenesulfonamide Thioureas | Reflux in dioxane with catalytic triethylamine (B128534) d-nb.info | General method for incorporating thioureas into sulfonamide scaffolds. d-nb.inforesearchgate.netnih.gov |

| (Aminoquinazoline) + (Isothiocyanate/Thiophosgene + Amine) | - | Quinazoline-based Thioureas | Reaction in DMF mdpi.com, Reaction with thiophosgene followed by amine addition mdpi.com | Various strategies exist for synthesizing these derivatives. mdpi.comtandfonline.comnih.gov |

Construction of Thiazole (B1198619) and Pyrimidine (B1678525) Ring Systems

Thioureas, including substituted derivatives like this compound, are important precursors for the synthesis of various heterocyclic compounds, notably thiazoles and pyrimidines. The reactivity of the thiourea functional group, with its nucleophilic sulfur and nitrogen atoms, facilitates cyclization reactions with suitable electrophilic partners.

The Hantzsch thiazole synthesis is a well-established method for constructing the thiazole ring, typically involving the reaction of a thiourea with an α-halocarbonyl compound. organic-chemistry.orgbeilstein-journals.org This approach can be adapted for the synthesis of 2-aminothiazole (B372263) derivatives, where the thiourea provides the nitrogen and sulfur atoms of the thiazole ring. organic-chemistry.orgbeilstein-journals.org Modified Hantzsch condensations utilizing active methylene (B1212753) ketones and in situ halogenation have also been developed, offering alternative routes to 2-aminothiazoles from readily available starting materials. beilstein-journals.org For instance, the electrochemical preparation of 2-aminothiazoles has been achieved through the reaction of active methylene ketones with thioureas, mediated by NH₄I. beilstein-journals.org

Thioureas also participate in reactions leading to the formation of pyrimidine rings. Multicomponent reactions involving thiourea, aldehydes, and other nucleophilic species are common strategies for synthesizing pyrimidine derivatives. ingentaconnect.combiust.ac.bwresearchgate.net These reactions often proceed via cyclocondensation pathways, where the thiourea contributes to the C-N-C or N-C-N framework of the pyrimidine ring, along with the sulfur atom typically incorporated as a thione or thiol group. ingentaconnect.combiust.ac.bwresearchgate.net The synthesis of dihydropyrimidine (B8664642) derivatives, for example, can be achieved through three-component reactions involving aldehydes, 1,3-dicarbonyl compounds, and thiourea. ingentaconnect.com

Furthermore, the fusion of thiazole and pyrimidine rings leads to the significant class of thiazolo[3,2-a]pyrimidine derivatives, which can be synthesized from thioureas or pre-formed thiazole intermediates. researchgate.netresearchgate.net These bicyclic systems are often accessed through cyclization reactions that incorporate the thiourea moiety into the fused ring structure. researchgate.netresearchgate.net The mention of this compound in the context of preparing substituted thiazole and pyrimidine derivatives suggests its utility as a specific thiourea component in these ring-forming reactions. google.commolaid.com

Integration into Macrocyclic Peptide Analogs

The incorporation of non-proteinogenic amino acids or modified functional groups into peptides is a strategy employed in the synthesis of macrocyclic peptide analogs with altered properties, such as enhanced stability or modified biological activity. Thiourea and thioamide functionalities have been explored in the context of macrocyclic structures. jyu.fimdpi.com

While specific examples of this compound directly integrated into macrocyclic peptides are not widely detailed in the provided sources, the general methodologies for incorporating thiourea-like structures into macrocycles are relevant. Thiourea groups can be strategically placed within the macrocycle ring itself or as side-chain extensions. jyu.fi

Synthetic approaches to macrocyclic peptide analogs have involved strategies such as ring-closing metathesis (RCM) and intramolecular cyclizations. mdpi.comnih.gov One reported method for the on-resin synthesis of macrocyclic peptide analogs utilizes an RCM and thiourea/guanidine strategy. mdpi.comresearchgate.net Another approach involves thioalkylation for generating thiazole-containing macrocyclic peptides, starting from a resin-bound cysteine residue and reacting it with a chloromethyl thiazole peptide. nih.gov This highlights the potential for incorporating sulfur-containing heterocycles derived from thioureas into macrocyclic frameworks. The introduction of thioamide substitution to macrocyclic peptides has been noted to influence their flexibility and binding affinity. jyu.fi These general methods provide a basis for understanding how a compound like this compound, or derivatives thereof, could potentially be integrated into macrocyclic peptide structures.

Optimization of Synthetic Pathways

Optimizing synthetic pathways for chemical compounds is crucial for improving efficiency, yield, purity, and sustainability. For compounds like this compound and its derivatives, optimization efforts often focus on reaction conditions, reagent selection, and synthetic strategies.

Solvent and Reagent Screening for Enhanced Yield and Purity

The choice of solvent and reagents significantly impacts the outcome of a chemical reaction, influencing reaction rate, selectivity, yield, and product purity. Screening different solvents and reagents is a fundamental aspect of optimizing synthetic pathways.

For the synthesis of thioureas, various methods exist, including the reaction of amines with carbon disulfide or isothiocyanates. organic-chemistry.orgresearchgate.net Optimization studies for thiourea synthesis have explored different conditions. For example, a method for synthesizing substituted thioureas in aqueous medium has been reported as an efficient and environmentally friendly approach, demonstrating the impact of solvent choice. organic-chemistry.org The optimization of one-pot urea (B33335) synthesis, a related class of compounds, involved identifying the most effective base (2-chloropyridine) and dehydrating agent (trifluoromethanesulfonyl anhydride) to achieve high yields. organic-chemistry.org

In the context of synthesizing thioureas from waste streams containing ammonium (B1175870) thiocyanate, optimized methods have been developed using either an acidic medium or a method involving reaction with benzoyl chloride followed by base hydrolysis, illustrating the importance of reagent selection and reaction sequence. researchgate.net The concentration of reagents, such as the sulfur source (e.g., thiourea) in the synthesis of nanoparticles, has also been shown to be critical in controlling the characteristics of the resulting material, further emphasizing the need for reagent optimization. nano-ntp.com Design of experiments (DoE) is a statistical approach frequently used in optimizing chemical reactions by systematically screening multiple parameters, including solvent and reagent choices, to enhance yield and purity. nih.gov

Development of One-Pot Synthesis Approaches

One-pot procedures have been successfully applied to the synthesis of thioureas and various heterocycles utilizing thioureas as starting materials. organic-chemistry.orgbeilstein-journals.orgbiust.ac.bwresearchgate.netorganic-chemistry.orgresearchgate.netrsc.orgchemrxiv.org For instance, efficient one-pot methods for the synthesis of symmetrical and unsymmetrical substituted thioureas have been developed under microwave conditions. rsc.org One-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas has also been reported. beilstein-journals.org

Multicomponent reactions, which inherently lend themselves to one-pot execution, are frequently used for the synthesis of pyrimidine derivatives from thiourea and other components. ingentaconnect.combiust.ac.bwresearchgate.net These reactions allow for the rapid assembly of complex structures in a single step. ingentaconnect.comresearchgate.net The benefits of one-pot synthesis, such as shorter reaction times and easier product isolation, make them attractive for the efficient synthesis of compounds like this compound derivatives and their subsequent transformations into heterocyclic systems. ingentaconnect.comresearchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions and improving synthetic efficiency. nih.govanton-paar.comrsc.org This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and sometimes improved yields compared to conventional heating methods. anton-paar.comukm.my

Microwave irradiation has been widely applied in the synthesis of thioureas and various heterocycles derived from them, including thiazoles and pyrimidines. organic-chemistry.orgresearchgate.netrsc.orgukm.myresearchgate.netscilit.commdpi.comoatext.com Studies have demonstrated that microwave heating can reduce reaction times from several hours to just minutes for the synthesis of thiourea derivatives and heterocycles like substituted pyrimidines. ukm.my For example, the microwave-assisted synthesis of thiadiazolo-pyrimidin-2-thiones was completed in minutes compared to hours with conventional heating, with improved yields. Similarly, microwave irradiation has been used in the synthesis of dihydropyrido[2,3-d]pyrimidine derivatives, resulting in shorter reaction times.

Microwave technology can also be combined with one-pot synthesis strategies for even greater efficiency. organic-chemistry.orgresearchgate.netrsc.org The use of solid supports in microwave-assisted reactions can further minimize or eliminate the need for organic solvents, aligning with green chemistry principles. researchgate.net The rapid and efficient heating provided by microwave irradiation makes it a valuable tool for optimizing the synthesis of this compound and its subsequent use in the construction of various organic molecules. nih.govanton-paar.comrsc.org

Chemical Reactivity and Derivatization Strategies

Fundamental Reaction Pathways of Cyclopentylthiourea

The thiourea (B124793) functional group in this compound provides sites for several fundamental reaction pathways, including nucleophilic substitution and participation in acid-base equilibria.

Nucleophilic Substitution Reactions

Thioureas can act as nucleophiles due to the presence of lone pairs on the nitrogen and sulfur atoms. Nucleophilic substitution reactions involving this compound are key in the formation of various cyclic and acyclic derivatives. A prominent example is its reaction with α-bromo esters, which serves as a crucial step in the synthesis of pseudothiohydantoin derivatives, specifically 2-(cyclopentylamino)thiazol-4(5H)-ones. researchgate.netmdpi.comlodz.plnih.gov In this reaction, the thiourea likely attacks the carbon bearing the bromine atom, leading to the formation of a new bond and displacement of the bromide leaving group. byjus.comwikipedia.orglibretexts.orgksu.edu.sa

Acid-Base Equilibria and Protonation States

The nitrogen atoms within the thiourea moiety of this compound can undergo protonation, influencing its reactivity and solubility depending on the pH of the environment. libretexts.org Thiourea derivatives are generally reported to be stable under acidic conditions. guidechem.com However, in strongly basic environments, they may be susceptible to hydrolysis. guidechem.com The acid-base behavior is a critical aspect determining the species present in solution and their propensity to participate in chemical transformations. msu.eduresearchgate.netmdpi.com

Reduction Pathways and Derivative Formation

While general thiourea chemistry involves various transformations, specific information on direct reduction pathways applied to this compound itself within the provided sources is limited. However, reduction steps are noted in synthetic routes leading to compounds that are subsequently conjugated with thiourea moieties. For instance, the synthesis of certain quinazoline-thiourea conjugates involves the reduction of nitroquinazoline derivatives to aminoquinazolines before their reaction with thiophosgene (B130339) and subsequent coupling with an amine like cyclopentanamine to form the thiourea linkage. mdpi.com This highlights how reduction can be a preceding step in the formation of complex thiourea-containing molecules.

Advanced Derivatization for Functional Modulation

This compound serves as a versatile precursor for the synthesis of more complex molecular structures, allowing for the modulation of their functional properties through targeted derivatization strategies.

Pseudothiohydantoin Ring System Functionalization

The reaction of this compound with α-bromo esters is a well-established method for constructing the 2-(cyclopentylamino)thiazol-4(5H)-one ring system, a type of pseudothiohydantoin. researchgate.netmdpi.comlodz.plnih.gov The nature of the α-bromo ester dictates the substituents on the resulting thiazol-4(5H)-one ring, enabling functionalization at the 5-position. researchgate.netmdpi.comnih.gov Research has explored different reaction procedures depending on the specific α-bromo ester used, leading to varying yields of the desired pseudothiohydantoin derivatives. researchgate.netmdpi.comnih.gov

| Compound | Reactants | Procedure | Yield (%) | Melting Point (°C) | Source |

|---|---|---|---|---|---|

| 2-(cyclopentylamino)thiazol-4(5H)-one (3a) | This compound + specific 2-bromo ester (2a) | A | 81.63 | Not specified | nih.gov |

| 2-(cyclopentylamino)thiazol-4(5H)-one (3b) | This compound + specific 2-bromo ester (2b) | A | 5.39 | Not specified | nih.gov |

| 2-(cyclopentylamino)thiazol-4(5H)-one (3c) | This compound + specific 2-bromo ester (2c) | A | 72.41 | Not specified | nih.gov |

| 2-(cyclopentylamino)-5,5-dimethylthiazol-4(5H)-one (3e) | This compound + specific 2-bromo ester | Sodium methoxide (B1231860) medium, reflux | 9.42 | 178–181 | mdpi.com |

| 2-(cyclopentylamino)-5-phenylthiazol-4(5H)-one (3f) | This compound + specific 2-bromo ester | Not specified | 71.06 | 183–184 | mdpi.com |

| 2-(cyclopentylamino)-5-(4-bromophenyl)thiazol-4(5H)-one (3g) | This compound + specific 2-bromo ester | Not specified | 85.48 | 220 (dec.) | mdpi.com |

| 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (3h) | This compound + specific 2-bromo ester | Not specified | 2.47 | 207.7–209.1 | mdpi.com |

| 6-(cyclopentylamino)-5-thia-7-azaspiro[3.4]oct-6-en-8-one (3i) | This compound + specific 2-bromo ester | Not specified | 27.86 | 202.4–203.1 | mdpi.com |

Note: Procedures and specific 2-bromo esters (2a-2c) for compounds 3a-3c are detailed in source nih.gov. Specific 2-bromo esters for 3e-3i are not explicitly detailed in the provided snippets but are implied to be appropriate for the given products.

Introduction of Fluorinated Moieties

The incorporation of fluorine atoms into organic molecules represents a significant strategy in chemical synthesis, particularly for modulating physicochemical and biological properties. Fluorination can influence factors such as lipophilicity, metabolic stability, and binding affinity, making fluorinated compounds valuable in various fields, including medicinal chemistry and materials science. mdpi.comresearchgate.net

This compound has been demonstrated as a versatile building block in the synthesis of diverse heterocyclic systems. lodz.placs.orggoogle.com Derivatization strategies involving this compound can lead to the formation of complex molecular scaffolds, into which fluorinated moieties can subsequently be introduced.

A notable example of introducing a fluorinated moiety into a compound derived from this compound is found in the synthesis of certain 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, explored as potential cyclin-dependent kinase inhibitors. acs.org In this synthetic route, this compound (specifically, compound 4 in the referenced study) was utilized in the preparation of a key thiazole (B1198619) intermediate (compound 8). acs.org This thiazole derivative underwent further transformations, including conversion to an enaminone intermediate (compound 13). acs.org

Subsequently, the introduction of a fluorine atom was achieved through the fluorination of this enaminone intermediate. The reaction was carried out using SelectFluor, a common electrophilic fluorinating agent, in methanol (B129727) solvent on an ice bath to yield the corresponding fluorinated product (compound 14). acs.orgresearchgate.net

While specific detailed quantitative data such as reaction yields for this particular fluorination step were not explicitly provided in the immediate context of the research finding, the successful conversion of the enaminone 13 to the fluorinated product 14 using SelectFluor in methanol on an ice bath illustrates a method for incorporating fluorine into a molecular structure synthesized with this compound as an initial component. acs.orgresearchgate.net This highlights the potential for utilizing this compound as a precursor in multi-step syntheses that ultimately yield fluorinated compounds, leveraging established fluorination methodologies for the strategic placement of fluorine atoms within the final molecular architecture.

| Starting Material (for Fluorination) | Fluorinating Agent | Solvent | Conditions | Product (Fluorinated) |

| Enaminone (Compound 13) | SelectFluor | Methanol | Ice bath | Fluoride (Compound 14) |

Coordination Chemistry and Ligand Properties

Cyclopentylthiourea as a Ligand in Metal Complexes

The interaction of this compound with metal centers involves the formation of coordinate bonds, where the ligand donates electron pairs to the metal ion. This process leads to the formation of coordination complexes with varying structures and properties.

Identification of Potential Donor Atoms

In the structure of this compound (C₆H₁₂N₂S), there are several potential donor atoms capable of forming coordinate bonds with metal ions: the sulfur atom and the two nitrogen atoms. uni.lu Thiourea (B124793) and its derivatives typically coordinate through the sulfur atom due to the higher polarizability of sulfur compared to nitrogen. However, coordination through one or both nitrogen atoms, or even bridging coordination involving both sulfur and nitrogen, is also possible depending on the metal ion, its oxidation state, and the reaction conditions. mdpi.com The specific coordination mode significantly influences the electronic and structural properties of the resulting metal complex.

Monodentate vs. Polydentate Coordination Modes

This compound can potentially act as either a monodentate or a bidentate ligand.

Monodentate Coordination: In a monodentate fashion, this compound would bind to the metal center through a single donor atom, typically the sulfur atom. mdpi.compurdue.edu This involves the donation of a lone pair of electrons from the sulfur atom to the metal ion, forming a single coordinate bond. purdue.edufiveable.me Monodentate ligands occupy one coordination site around the metal center. fiveable.meilpi.com

Polydentate Coordination: this compound has the potential to act as a bidentate ligand by coordinating through two donor atoms. The most likely bidentate coordination modes would involve either the sulfur atom and one of the nitrogen atoms, or possibly both nitrogen atoms, forming a chelate ring with the metal center. mdpi.com Bidentate ligands form two coordinate bonds to the central metal atom. savemyexams.comlibretexts.org The formation of stable chelate rings, typically five- or six-membered, enhances the stability of the resulting complex, a phenomenon known as the chelate effect. libretexts.orglibretexts.org While the structure of this compound suggests the possibility of forming such rings through S and N coordination, the specific coordination mode adopted in a given complex depends on factors such as the metal ion's preference, steric constraints imposed by the cyclopentyl group, and the reaction environment. mdpi.com

Structural Characteristics of Coordination Compounds

The coordination of this compound to metal centers leads to the formation of coordination compounds with specific structural characteristics, influenced by the ligand's properties.

Influence on Coordination Number and Geometry

The coordination number of a metal ion in a complex is the total number of donor atoms directly bonded to it. unacademy.commisostudy.com The geometry of the coordination compound is determined by the coordination number and the nature of the metal ion. Common coordination geometries include linear (coordination number 2), tetrahedral or square planar (coordination number 4), and octahedral (coordination number 6). savemyexams.comyoutube.comnumberanalytics.com

When this compound acts as a monodentate ligand, each ligand molecule contributes one donor atom to the coordination sphere. If it acts as a bidentate ligand, each molecule contributes two donor atoms. The bulkiness of the cyclopentyl group can sterically hinder the approach of multiple ligand molecules or influence the preferred coordination geometry around the metal center. For instance, a bulky ligand can favor lower coordination numbers or geometries that minimize steric interactions between ligands. nih.gov Detailed research findings, often obtained through techniques like X-ray crystallography, are crucial for determining the exact coordination number and geometry in specific this compound metal complexes. mdpi.comresearchgate.net

Electronic and Steric Effects on Metal Centers

Ligands exert both electronic and steric effects on the central metal atom. nih.govmdpi.comresearchgate.net

Electronic Effects: this compound, like other thiourea derivatives, can act as a σ-donor through its donor atoms (sulfur and nitrogen). The electron-donating ability of the ligand influences the electron density on the metal center, affecting its oxidation state stability, spectroscopic properties, and reactivity. The cyclopentyl group's inductive effect can also subtly modify the electron density distribution within the thiourea moiety, thereby influencing its donor properties. nih.gov

Catalytic Applications in Metal-Mediated Transformations

Metal complexes, including those formed with thiourea derivatives, are widely used as catalysts in various chemical transformations. nih.govmdpi.comrsc.orgfrontiersin.org The ability of the metal center to activate substrates and facilitate bond formation or cleavage is central to their catalytic activity. The ligand environment around the metal center plays a critical role in tuning its catalytic properties.

While specific detailed research findings on the catalytic applications of this compound metal complexes were not extensively found in the provided search results, the general principles of ligand design in catalysis apply. The electronic and steric properties imparted by the this compound ligand can influence the catalytic activity of the coordinated metal center in several ways:

Modulating Electronic Properties: The electron-donating ability of this compound can affect the oxidation state and Lewis acidity of the metal center, influencing its interaction with reactants. nih.govrsc.org

Creating a Specific Steric Environment: The bulk of the cyclopentyl group can create a defined pocket around the metal center, controlling the approach and orientation of substrates, which is crucial for chemo-, regio-, and stereoselectivity in catalytic reactions. nih.govmdpi.com

Stabilizing Reactive Intermediates: The ligand can help stabilize transient or reactive metal-containing intermediates formed during the catalytic cycle.

Influencing Ligand Exchange Rates: The nature of the ligand can affect how easily other molecules can bind to or dissociate from the metal center, impacting the catalytic turnover rate.

Based on the known catalytic applications of other thiourea-based ligands and the general principles of transition metal catalysis, it is plausible that metal complexes of this compound could find applications in various metal-mediated transformations. nih.govmdpi.comrsc.orgfrontiersin.org Potential areas could include coupling reactions, oxidation or reduction reactions, or polymerization processes, where the unique combination of electronic and steric properties offered by this compound could lead to novel catalytic activities or selectivities. Further research would be needed to explore and delineate the specific catalytic applications and performance of this compound metal complexes.

Facilitation of Chemo- and Regioselective Hydroboration

Hydroboration is a chemical reaction involving the addition of a boron-hydrogen bond to an unsaturated organic compound, such as an alkene or alkyne. Metal-catalyzed hydroboration has emerged as a significant method in organic synthesis, often providing complementary or opposite chemo-, regio-, and stereoselectivity compared to uncatalyzed reactions. wikipedia.orgresearchgate.net The mechanism of metal-catalyzed hydroboration typically involves oxidative addition of the B-H bond to the metal center, followed by coordination of the unsaturated substrate, migratory insertion, and reductive elimination to regenerate the catalyst. wikipedia.orgrsc.org

Ligands play a crucial role in influencing the activity, selectivity, and mechanism of catalytic hydroboration. wikipedia.orgrsc.orgnih.govacs.org By tuning the electronic and steric properties of the metal center, ligands can dictate which functional groups are hydroborated (chemoselectivity), which carbon atom of an unsymmetrical alkene or alkyne the boron atom adds to (regioselectivity), and the stereochemical outcome of the reaction. wikipedia.orgresearchgate.netrsc.orgjove.com

Although a patent mentions a substituted this compound in the context of hydroboration/oxidation nih.gov, the specific role of this compound as a ligand and its direct facilitation of chemo- or regioselectivity in a catalytic cycle were not detailed within the available information. Comprehensive research specifically demonstrating this compound's role as a ligand in facilitating chemo- and regioselective hydroboration was not found in the consulted literature.

Other Potential Catalytic Cycles (e.g., C-C bond formation, C-H bond functionalization)

Transition metal catalysis is widely employed in various organic transformations, including the formation of carbon-carbon (C-C) bonds and the functionalization of carbon-hydrogen (C-H) bonds. researchgate.netrsc.orgwikipedia.orgacs.orgcsic.es These reactions are fundamental in constructing complex organic molecules. C-C bond formation reactions, such as cross-coupling reactions, often involve oxidative addition, transmetalation, and reductive elimination steps, typically catalyzed by transition metals like palladium or nickel. researchgate.netwikipedia.org Ligands in these catalytic systems are essential for stabilizing the metal center, influencing the reaction pathway, and controlling selectivity. researchgate.netrsc.orgwikipedia.orgnih.gov

C-H bond functionalization involves the direct transformation of a C-H bond into a carbon-heteroatom or new C-C bond. researchgate.netacs.orgrsc.org This approach offers significant advantages in terms of atom economy and reducing the need for pre-functionalized substrates. csic.esrsc.org Metal catalysts, often in conjunction with directing groups or specific ligands, are crucial for selectively activating relatively inert C-H bonds. researchgate.netacs.orgrsc.orgacs.orgnih.gov

While the search results provide extensive information on the mechanisms and applications of C-C bond formation and C-H bond functionalization catalysis, including the general importance of ligands in these processes, specific detailed research findings on this compound acting as a ligand to facilitate these particular catalytic cycles were not found in the consulted literature.

Biological Activities and Pharmacological Mechanisms

Cellular and Molecular Pathways Targeted

Beyond its antiviral potential, cyclopentylthiourea has been implicated in modulating several fundamental cellular and molecular pathways.

Conformational changes in enzyme structures are critical for their function, including substrate binding, catalysis, and product release. plos.orgbiorxiv.orgnih.gov Enzymes often undergo dynamic conformational changes that are essential for their catalytic cycles. biorxiv.orgnih.gov These changes can involve flexible loops or larger structural rearrangements that facilitate interactions with ligands or substrates and contribute to catalytic efficiency and specificity. plos.orgnih.govnih.gov The role of conformational changes in enzyme catalysis is a subject of ongoing research, with studies suggesting that these dynamics can help overcome conflicting requirements during the catalytic cycle, such as high specificity for the transition state and low affinity for products. biorxiv.org While the provided search results discuss the general importance of conformational changes in enzymes and how compounds can induce them (e.g., NAD(P)+ binding inducing conformational changes in homoserine dehydrogenase or ligands targeting inactive enzyme conformations) plos.orgnih.gov, specific detailed findings on how this compound directly induces conformational changes in particular enzymes were not explicitly found within the provided snippets referencing biorxiv.org. However, given that enzyme inhibition often involves binding to the active site or allosteric sites, such binding events can induce conformational changes that affect enzyme activity.

Protein translocation, particularly the movement of transcription factors into the nucleus, is a key regulatory mechanism in many cellular pathways, including inflammatory responses. The NF-κB signaling pathway is a prominent example where the nuclear translocation of the p65 subunit (RelA) is essential for its activation and subsequent gene expression. abcam.comnih.gov In unstimulated cells, NF-κB subunits like p65 are held in the cytoplasm by inhibitory proteins (IκB). abcam.com Upon stimulation, IκB is degraded, allowing p65 to translocate into the nucleus. abcam.com Inhibition of p65 nuclear translocation is a mechanism by which certain compounds can exert anti-inflammatory effects. researchgate.netresearchgate.net For instance, some compounds have been shown to inhibit the phosphorylation and nuclear translocation of NF-κB p65. researchgate.net Other mechanisms of inhibiting p65 nuclear translocation include competing for nuclear transporters. nih.gov While the search results discuss the mechanism and inhibition of p65 nuclear translocation researchgate.netabcam.comnih.govresearchgate.net, specific information linking this compound directly to the inhibition of p65 nuclear translocation was not found in the provided snippets referencing nih.gov.

Cell cycle progression and apoptosis are fundamental processes that are tightly regulated to maintain tissue homeostasis and prevent uncontrolled cell proliferation. Dysregulation of these processes is a hallmark of various diseases, including cancer. nih.govresearchgate.netmdpi.com Cell cycle arrest can occur at different phases (e.g., G1, G2/M) and serves as a checkpoint to allow for DNA repair or prevent the replication of damaged cells. nih.govmdpi.com Apoptosis, or programmed cell death, is a mechanism to eliminate damaged or unwanted cells. researchgate.netplos.org The balance between cell cycle arrest and apoptosis is crucial. researchgate.net The p53 protein plays a central role in regulating both cell cycle arrest and apoptosis in response to cellular stress or damage. nih.govmdpi.comarchivesofmedicalscience.com Induction of cell cycle arrest and apoptosis are common mechanisms targeted by therapeutic agents. mdpi.complos.org While the search results discuss the general mechanisms of cell cycle arrest and apoptosis and factors influencing them (e.g., p53, cyclins, caspases, certain compounds) nih.govresearchgate.netmdpi.complos.orgarchivesofmedicalscience.com, specific data demonstrating the direct induction of cell cycle arrest or apoptosis by this compound was not explicitly present in the provided snippets referencing plos.org.

Pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNFα) play critical roles in initiating and propagating inflammatory responses. fip.orgfrontiersin.org Elevated levels of these cytokines are associated with various inflammatory diseases and have been implicated in the progression of certain cancers. fip.orgscielo.br The production of IL-6 and TNFα can be triggered by various stimuli, including pathogens and inflammatory mediators, often through pathways like NF-κB signaling. abcam.comfip.orgfrontiersin.org Suppressing the production of these cytokines is a key strategy in managing inflammatory conditions. fip.org Certain compounds have been shown to inhibit the secretion of TNFα and IL-1β, although not always IL-6, in stimulated immune cells. jfda-online.com While the search results highlight the significance of IL-6 and TNFα in inflammation and disease and discuss their regulation fip.orgfrontiersin.orgscielo.brjfda-online.com, specific information regarding the direct suppression of IL-6 or TNFα production by this compound was not found in the provided snippets referencing nih.gov.

Cell Cycle Arrest and Apoptosis Induction

Antiproliferative and Anticancer Efficacy

Studies have explored the potential of this compound derivatives, specifically 2-(cyclopentylamino)thiazol-4(5H)-one compounds, for their antiproliferative and anticancer effects against various human cancer cell lines.

Cytotoxicity Against Human Cancer Cell Lines (e.g., Caco-2, PANC-1, U-118 MG, SK-MEL-30, MDA-MB-231, MCF-7)

Novel 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, synthesized using this compound as a starting material, have been evaluated for their anticancer activity using assays such as the MTS assay. uni.lu This research has been conducted on a panel of human cancer cell lines, including colon carcinoma (Caco-2), pancreatic carcinoma (PANC-1), glioma (U-118 MG), human breast carcinoma (MDA-MB-231), and skin melanoma (SK-MEL-30). uni.lu

The studies observed cell viability reductions in a cell type-specific and concentration-dependent manner when treated with these derivatives. uni.lu Notably, significant changes in cell proliferation were observed, particularly at higher concentrations of the tested substances. uni.lu The most effective compounds in reducing cell viability were identified for specific cell lines. For instance, compounds 3g, 3h, and 3i showed the most significant effects on Caco-2 cells, while compounds 3c, 3g, and 3h were most effective against MDA-MB-231 cells. uni.lu For SK-MEL-30 cells, compounds 3c, 3f, and 3g demonstrated the greatest efficacy, causing viability decreases to between 20% and 65%. uni.lu In contrast, opposite observations were noted for the PANC-1 and U-118 MG cell lines, where the treated substances increased cell metabolic activity. uni.lu

Pseudothiohydantoin derivatives, as a class that includes the synthesized compounds, have also been shown to be cytotoxic to other cancer cell lines, including MCF-7 breast cancer cells. uni.lu

Here is a summary of observed cytotoxicity trends for 2-(cyclopentylamino)thiazol-4(5H)-one derivatives against selected cell lines:

| Cell Line | Cancer Type | Observed Effect on Cell Viability | Most Effective Compounds (Examples) |

| Caco-2 | Human Colon Carcinoma | Reduction | 3g, 3h, 3i |

| PANC-1 | Human Pancreatic Carcinoma | Increased Metabolic Activity | Not applicable |

| U-118 MG | Glioma | Increased Metabolic Activity | Not applicable |

| SK-MEL-30 | Skin Melanoma | Reduction | 3c, 3f, 3g |

| MDA-MB-231 | Human Breast Carcinoma | Reduction | 3c, 3g, 3h |

| MCF-7 | Human Breast Carcinoma | Cytotoxic (for pseudothiohydantoin class) | Specific compounds not detailed in source for cyclopentyl derivatives |

Structure-Activity Relationships (SAR) for Anticancer Potency

Structure-activity relationship analysis for thiazolone derivatives, including those with a cyclopentyl substituent, has provided insights into the structural features influencing their anticancer potency. In one study focusing on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, structural alterations at the amino site of the thiazole (B1198619) moiety were investigated to understand their effect on enzymatic and cellular efficacies.

Replacement of the cyclopentyl group with bulkier or smaller, more flexible groups was found to affect activity. For instance, substituting the cyclopentyl group with a bulkier and more rigid aromatic phenyl group resulted in a moderate reduction in both CDK4/6 and cellular activity. Similarly, substitution with a smaller and more flexible isopropyl group slightly decreased both CDK inhibitory activity and antiproliferative effect in that specific series of compounds. However, it was noted that in the context of CDK4/6 inhibitors, the cyclopentylamino group at the C2 position of the thiazole ring was considered optimal for achieving good CDK4/6 selectivity and antiproliferative activity.

Antimicrobial Spectrum of Activity

Pseudothiohydantoin derivatives, the class of compounds that includes the 2-(cyclopentylamino)thiazol-4(5H)-one derivatives synthesized from this compound, have been reported to exhibit a range of antimicrobial activities. uni.lu

Antibacterial Properties

The broader class of pseudothiohydantoin derivatives is reported to possess antibacterial properties. uni.lu While the search results indicate this general activity for the compound class, specific detailed research findings or data tables on the antibacterial properties of this compound itself or the synthesized 2-(cyclopentylamino)thiazol-4(5H)-one derivatives against particular bacterial strains were not extensively detailed in the provided sources, which focused more on anticancer and other inhibitory activities.

Antifungal Properties

Similar to antibacterial activity, pseudothiohydantoin derivatives are also reported to exhibit antifungal properties. uni.lu The available information points to this activity within the compound class, but specific data regarding the antifungal spectrum of this compound or the 2-(cyclopentylamino)thiazol-4(5H)-one derivatives against particular fungal strains was not prominently featured in the search results.

Antiviral Properties

Pseudothiohydantoin derivatives have been reported to show antiviral activities. uni.lu While the general class has demonstrated this potential, detailed findings specifically for this compound or the synthesized 2-(cyclopentylamino)thiazol-4(5H)-one derivatives against specific viruses were not provided in detail within the scope of the search results, which primarily highlighted their use as precursors for compounds studied for anticancer and 11β-HSD inhibitory activities.

Advanced Structural Analysis and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C. For Cyclopentylthiourea, ¹H NMR spectroscopy provides characteristic signals corresponding to the different hydrogen environments within the molecule.

One study reported the ¹H NMR data for this compound (compound 19) recorded at 500 MHz in DMSO-d₆. The spectrum showed signals at δ 9.84 (s, 1H), 9.55 (s, 1H), 8.63 (s, 1H), 8.42 (s, 1H), 8.12 (s, 1H), 7.98 (s, 1H), 7.88 (d, J = 8.7 Hz, 1H), and 7.84. nih.gov While some of these peaks likely correspond to other parts of the larger molecule being studied in that context, the signals attributed to the thiourea (B124793) and cyclopentyl moieties would be present.

Other research involving the synthesis of N-cyclopentyl pseudothiohydantoin derivatives from this compound also utilized ¹H and ¹³C NMR spectroscopy for structural confirmation of the synthesized compounds. lodz.pl Similarly, studies on thiazol-4(5H)-one derivatives synthesized using this compound as a starting material reported ¹H and ¹³C NMR data for these resulting compounds, with ¹H NMR spectra typically recorded at 700 MHz and ¹³C NMR spectra at 100 Hz in CDCl₃. mdpi.com Another study involving the synthesis of compounds using this compound as a precursor also obtained ¹H NMR (500 MHz) and ¹³C NMR (125 MHz) spectra in DMSO-d₆. acs.org These applications highlight the routine use of NMR in confirming the structure of this compound and its derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LCMS, ESI MS)

Mass Spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural information through the analysis of characteristic fragmentation patterns. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used.

For this compound, LCMS analysis has shown a mass-to-charge ratio (m/z) of 145 corresponding to the protonated molecule ([M+1]⁺). google.com This value aligns with the calculated molecular weight of this compound (C₆H₁₂N₂S). Predicted Collision Cross Section (CCS) values for various adducts of this compound, such as [M+H]⁺ (130.8 Ų), [M+Na]⁺ (136.0 Ų), and [M-H]⁻ (133.5 Ų), have also been reported. uni.lu The monoisotopic mass is listed as 144.07211 Da. uni.lu

Studies involving the synthesis and characterization of derivatives of N-cyclopenthylthiourea have utilized high-resolution mass spectrometry (HRMS), for instance, using a Synapt G2 Si mass spectrometer, to confirm the molecular formulas of the synthesized compounds by analyzing their accurate mass measurements. nih.govresearchgate.net Mass spectrometry, particularly ESI, was also used in the characterization of compounds synthesized using this compound as a precursor, with spectra recorded on instruments like the AB SCIEX TripleTOF 5600 mass spectrometer. acs.org Mass spectrometry is thus a crucial tool for verifying the identity and molecular weight of this compound and its reaction products.

Spectroscopic Techniques for Electronic Structure Probing (e.g., UV, IR, if applicable)

Spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy can provide information about the electronic transitions and vibrational modes within a molecule, respectively. UV-Vis spectroscopy is typically used to study compounds with chromophores that absorb light in the UV-Vis region, giving insights into the electronic structure and conjugation. IR spectroscopy, on the other hand, probes the vibrational frequencies of chemical bonds, which can help identify functional groups present in the molecule.

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a widely used computational technique to predict the preferred orientation and binding affinity of a ligand to a protein target. Studies involving cyclopentylthiourea derivatives have utilized molecular docking to explore their potential interactions with various enzymes and receptors.

Prediction of Binding Modes and Affinities

Molecular docking simulations have been employed to predict the binding modes and estimate the binding energies of this compound derivatives with target proteins, such as 11β-hydroxysteroid dehydrogenase (11β-HSD) isoforms and cyclin-dependent kinases (CDK4/6). These studies aim to understand how these compounds interact with the active sites of proteins and to identify key residues involved in binding. For instance, docking studies on 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, synthesized from this compound, have shown predicted ligand-protein binding energies ranging from approximately -8.5 to -6.6 kcal/mol, suggesting favorable interactions with the protein target mdpi.com. The analysis of docking results can reveal specific interaction patterns, such as hydrogen bonds and hydrophobic interactions, which are crucial for the inhibitory activity of these compounds mdpi.com. In studies involving compounds containing a this compound moiety, molecular docking has also been applied to investigate interactions with targets like glutathione (B108866) peroxidase 4 (GPx4) nih.gov.

Root-Mean-Square Deviation (RMSD) Analysis of Docked Poses

Root-Mean-Square Deviation (RMSD) analysis is often used in computational studies, including molecular docking and dynamics, to assess the stability and convergence of simulations or to validate docking protocols. In the context of molecular docking, RMSD can be calculated by comparing the coordinates of a redocked ligand pose to its initial crystal structure conformation within the binding site. This helps to validate the accuracy of the docking procedure. For example, in a study involving the docking of various compounds, including one with a this compound core, redocking of a known ligand to GPx4 resulted in an RMSD of 0.1704 Å after superposition on the initial conformation, indicating a successful validation of the docking protocol nih.gov.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on principles of quantum mechanics, provide detailed information about the electronic structure, properties, and reactivity of molecules. These calculations can determine parameters such as molecular orbital energies (e.g., HOMO and LUMO), dipole moments, and charge distributions, which are relevant to understanding a molecule's behavior in chemical reactions and interactions. While general applications of quantum chemical calculations for analyzing electronic properties and reactivity of organic molecules and for reaction prediction are well-established mdpi.complos.orgrsc.org, specific detailed quantum chemical studies focusing solely on the electronic properties and reactivity of this compound itself were not prominently detailed in the search results. However, such calculations are fundamental tools that could be applied to understand its intrinsic chemical nature and how it participates in reactions, such as its role as a reactant in the synthesis of thiazole (B1198619) derivatives mdpi.comresearchgate.net.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to simulate the physical movements of atoms and molecules over time. This technique allows researchers to study the dynamic behavior of molecular systems, including conformational changes, flexibility, and interactions in a more realistic environment, often including solvent molecules 3ds.comarxiv.org. MD simulations can provide insights into the stability of protein-ligand complexes predicted by docking and explore how the binding conformation changes over time uinjkt.ac.id. While MD simulations have been applied to study the dynamics of protein-ligand complexes involving derivatives of this compound, such as in the analysis of CDK2/4/6 inhibitors researchgate.net, detailed MD simulation studies specifically focused on the conformational analysis and inherent dynamics of the this compound molecule in isolation or in various environments were not specifically highlighted in the search results. However, MD is a valuable tool for understanding the flexibility and accessible conformations of a molecule, which can influence its binding to targets and its reactivity.

Mechanistic Computational Studies of Organic Reactions

Computational methods are powerful tools for investigating the mechanisms of organic reactions by calculating transition states, activation energies, and reaction pathways rsc.orgresearchgate.net. This helps to understand how and why a reaction proceeds in a particular manner. This compound is known to be used as a reactant in the synthesis of various derivatives, such as 2-(cyclopentylamino)thiazol-4(5H)-one derivatives mdpi.comresearchgate.net. While the synthetic procedures involving this compound are described in the literature, detailed computational mechanistic studies specifically elucidating the step-by-step reaction mechanisms involving this compound itself were not a primary focus of the provided search results. However, computational chemistry can be applied to study the mechanism of the reaction between this compound and other reagents, providing insights into the intermediates and transition states involved.

Supramolecular Chemistry and Self Assembly

Principles of Supramolecular Interactions Relevant to Thioureas

Thioureas, including cyclopentylthiourea, participate in supramolecular assemblies primarily through hydrogen bonding, Van der Waals forces, and in some cases, π-π interactions. mdpi.comacs.orgnso-journal.org The specific nature and strength of these interactions are influenced by the substituents on the thiourea (B124793) core, such as the cyclopentyl group in this compound.

Hydrogen Bonding Networks

Hydrogen bonding is a primary driving force in the self-assembly of thiourea derivatives. rsc.orgfigshare.comnih.govcsic.eswm.edutandfonline.com The thiourea moiety contains both hydrogen bond donors (N-H protons) and acceptors (the sulfur atom). aablocks.com This dual capability allows thioureas to form intricate hydrogen-bonded networks in the solid state and in solution. rsc.orgnih.govcsic.eswm.edu

Formation of Host-Guest Complexes

Thiourea derivatives are known to act as host molecules, forming complexes with various guest species through non-covalent interactions. jyu.fijyu.firesearchgate.netacs.org The thiourea moiety's ability to form hydrogen bonds makes it particularly suitable for binding anions and neutral molecules. tandfonline.com The cavity or binding site within a thiourea-based host can be pre-organized or formed upon guest binding.

Studies on thiourea-functionalized dendrimers, for instance, have shown their ability to act as multivalent hosts for guest molecules, with binding occurring via thiourea-guest hydrogen bonding. researchgate.netacs.org The binding affinity can be influenced by the nature of the thiourea derivative and the guest. researchgate.netacs.org While specific research on this compound as a host molecule is limited in the provided results, the general principles of thiourea-based host-guest chemistry suggest that this compound could potentially form complexes with suitable guests, with the cyclopentyl group influencing the shape and properties of the binding site.

Encapsulation Phenomena

Encapsulation, a specific type of host-guest complexation where the guest is fully or partially enclosed within the host structure, can occur with thiourea-containing assemblies. frontiersin.orgrsc.orgnih.gov This often involves the formation of molecular capsules or cavities.

Research has demonstrated the formation of thiourea-containing capsules capable of encapsulating guest molecules. rsc.orgnih.gov For example, a cavitand featuring thiourea hydrogen bonding sites was shown to dimerize in the presence of guests, creating a capsule that could accommodate longer alkanes. nih.gov The plasticity of hydrogen bonds between thiourea groups in this case allowed for stable encapsulation even with a contorted guest. nih.gov Tris(thiourea) receptors have also been shown to selectively encapsulate anions like phosphate (B84403) within dimeric capsules stabilized by hydrogen bonding and π-stacking interactions. rsc.org These examples highlight the potential for this compound, as a thiourea derivative, to be incorporated into structures capable of encapsulation, with the cyclopentyl group potentially influencing the size and nature of the encapsulated guest.

Potential in Engineered Supramolecular Assemblies

The ability of thioureas to engage in directional non-covalent interactions makes them valuable building blocks for constructing engineered supramolecular assemblies with tailored properties. jyu.finso-journal.orgrsc.orgnih.govnih.gov By designing molecules with specific arrangements of thiourea units and other functional groups, researchers can control the self-assembly process and the resulting supramolecular architecture.

Thiourea motifs have been used in the construction of metallo-supramolecular polymers, where coordination interactions involving the thiourea group direct the self-assembly into defined nano-objects. nih.gov The spatial distribution and metal chelating capability of the thiourea moieties influence the polymer organization. nih.gov Thioureas are also recognized for their role in crystal engineering as robust supramolecular synthons, facilitating the construction of ordered solid-state structures. researchgate.netresearchgate.net The self-assembly of thiourea can form tapes or other 2D arrays directed by hydrogen bonding, which can then accommodate other molecules. rsc.org The incorporation of a cyclopentyl group into a thiourea structure provides a specific steric and electronic environment that can be exploited in the design of such engineered assemblies. While direct examples of this compound in complex engineered assemblies were not extensively found, the principles demonstrated with other substituted thioureas suggest its potential in creating novel supramolecular materials with controlled structures and functions. jyu.finso-journal.orgrsc.orgnih.govnih.gov

Applications in Molecular Recognition

Molecular recognition, the specific binding of a guest molecule by a host through non-covalent interactions, is a fundamental aspect of supramolecular chemistry where thioureas find significant application. jyu.fijyu.firesearchgate.netmdpi.com The hydrogen bonding capabilities of the thiourea group are central to its ability to recognize and bind to specific molecules, particularly anions. tandfonline.com

Thiourea-based receptors have been developed for the selective recognition and sensing of various ions and molecules. tandfonline.commdpi.com The design of the thiourea scaffold, including substituents like the cyclopentyl group, influences the selectivity and binding strength towards different guests. mdpi.com For instance, thiourea derivatives have been studied for their potential in molecular recognition due to their ability to form hydrogen bonds and interact with other molecules. They have been used as hydrogen-bonding organocatalysts, where molecular recognition of the substrate plays a crucial role in stereoselective reactions. researchgate.net The cyclopentyl group in this compound could contribute to the recognition process by influencing the shape of the binding site or providing favorable Van der Waals interactions with a guest molecule. While specific applications of this compound in molecular recognition were not detailed, the broader research on thiourea-based receptors and catalysts highlights the potential for this compound in such applications. tandfonline.comresearchgate.netmdpi.com

Emerging Research Directions and Future Perspectives

Development of Next-Generation Therapeutic Agents

Recent research indicates the potential of cyclopentylthiourea derivatives in the development of new therapeutic agents, particularly in the area of anticancer and metabolic disorder treatments. Studies have focused on synthesizing novel compounds utilizing this compound as a key building block.

One significant area of investigation involves the synthesis of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives from the reaction of this compound with appropriate 2-bromo esters. mdpi.comnih.gov These derivatives have been evaluated for their anticancer, antioxidant, and 11β-hydroxysteroid dehydrogenase (11β-HSD) inhibitory activities. mdpi.comnih.govresearchgate.net

Research findings suggest that these synthesized derivatives exhibit potential anticancer activity against various human cancer cell lines, including colon carcinoma (Caco-2), pancreatic carcinoma (PANC-1), glioma (U-118 MG), breast carcinoma (MDA-MB-231), and skin melanoma (SK-MEL-30). nih.govresearchgate.net The observed anticancer effects may be related to the modulation of reactive oxygen species (ROS) levels in cancer cells, potentially inducing apoptosis. mdpi.comlodz.pl

Furthermore, these derivatives have shown promising inhibitory activity against 11β-HSD isoforms, particularly 11β-HSD1. mdpi.comnih.govresearchgate.net Inhibition of 11β-HSD1 is a therapeutic strategy for metabolic disorders like type 2 diabetes and obesity. One specific derivative, 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (compound 3h), demonstrated potent 11β-HSD1 inhibitory effect with an IC50 of 0.07 µM and higher selectivity compared to carbenoxolone, positioning it as a candidate for further investigation. nih.govresearchgate.net

The following table summarizes some of the research findings on the inhibitory activity of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives against 11β-HSD1:

| Compound | 11β-HSD1 Inhibition at 10 µM (%) | IC50 (µM) |

| 3c | > 50 | Data not specified |

| 3d | > 50 | Data not specified |

| 3e | > 50 | Data not specified |

| 3f | > 50 | Data not specified |

| 3g | > 50 | Data not specified |

| 3h | > 50 | 0.07 |

| 3i | > 50 | Data not specified |

Another area of potential therapeutic application being explored is the use of this compound in the synthesis of compounds with potential hypotensive effects. google.com While specific detailed research findings on this application were not extensively available in the search results, the mention in a patent suggests ongoing investigation into its use for treating hypertension. google.com

Additionally, this compound has been utilized in the synthesis of intermediates for potential antiviral agents, specifically in the context of Hepatitis C virus (HCV) infection. googleapis.comgoogleapis.com This highlights its role as a versatile precursor in the synthesis of complex molecules with potential therapeutic properties.

Exploration in Advanced Catalytic Systems

The structural features of thiourea (B124793) derivatives, including this compound, make them interesting candidates for exploration in advanced catalytic systems. Thioureas can act as organocatalysts or ligands for metal catalysts due to the presence of sulfur and nitrogen atoms that can participate in hydrogen bonding or coordination.

While direct extensive research on this compound specifically as a standalone catalyst was not prominently featured in the search results, related studies on thiourea-based catalysts provide insights into potential future directions. For instance, N-heterocyclic carbene (NHC)-parent silyliumylidene cations, which can be conceptually related to the activation of substrates by Lewis acidic centers often explored with ligands like thioureas, have shown promise in catalytic hydroboration reactions. aablocks.com Although this research does not directly use this compound, it illustrates the broader interest in utilizing compounds with similar structural motifs for catalytic applications.

The potential for this compound in catalysis lies in its ability to activate substrates through non-covalent interactions or to serve as a ligand in transition metal-catalyzed reactions. Future research could explore its efficacy in various organic transformations, such as asymmetric synthesis, coupling reactions, or polymerization processes. The cyclopentyl ring could potentially impart specific steric and electronic properties influencing catalytic activity and selectivity.

Novel Applications in Materials Science and Engineering

The field of materials science and engineering is continuously seeking new molecules and structures to develop materials with enhanced or novel properties. darpa.milyale.edutu-darmstadt.deuni-augsburg.de this compound, with its unique combination of a cyclic aliphatic ring and a thiourea functional group, presents opportunities for exploration in this domain.

While specific examples of this compound's direct incorporation into advanced materials were not widely detailed in the search results, its structure suggests potential applications in areas such as polymer chemistry, supramolecular assembly, and the development of functional materials.

Future research could investigate the use of this compound as a monomer in the synthesis of novel polymers with specific thermal, mechanical, or electronic properties. Its incorporation into polymer backbones or side chains could lead to materials with tailored interactions or functionalities.

Furthermore, this compound could be explored in the development of functional materials, such as sensors, where the thiourea group can act as a recognition site for specific analytes, or in the design of organic semiconductors or luminescent materials. The integration of the cyclopentyl moiety might influence the packing and electronic properties of these materials.

Q & A

Q. What are the optimal synthetic routes for cyclopentylthiourea, and how can reaction conditions be systematically validated?

this compound is typically synthesized via nucleophilic substitution between cyclopentylamine and thiourea derivatives. To validate reaction conditions:

- Use design of experiments (DoE) to optimize parameters (e.g., temperature, solvent polarity, molar ratios).

- Characterize intermediates via NMR (¹H/¹³C) and HPLC to track reaction progress and purity .

- Compare yields against computational models (e.g., density functional theory for reaction kinetics) to identify bottlenecks .

Q. How can researchers ensure reproducibility in this compound’s spectroscopic characterization?

- Adopt standardized protocols for FT-IR, mass spectrometry, and X-ray crystallography .

- Cross-validate data with reference spectra from peer-reviewed databases (e.g., NIST Chemistry WebBook).

- Report solvent effects and instrumental parameters (e.g., NMR shimming, laser intensity in Raman spectroscopy) to mitigate variability .

Q. What criteria should guide the selection of this compound analogues for structure-activity relationship (SAR) studies?

- Prioritize analogues with systematic substitutions (e.g., alkyl chain length, halogenation) to isolate electronic or steric effects.

- Use molecular docking to predict binding affinities before experimental validation.

- Validate SAR trends with dose-response assays and statistical tools (e.g., ANOVA for IC₅₀ comparisons) .

Advanced Research Questions

Q. How can contradictory results in this compound’s bioactivity across studies be resolved?

- Conduct a systematic review (PRISMA guidelines) to aggregate data .

- Perform meta-regression to identify confounding variables (e.g., cell line heterogeneity, assay protocols).

- Validate hypotheses via replication studies with controlled experimental conditions (e.g., standardized cell culture media) .

Q. What advanced techniques are critical for elucidating this compound’s mechanism of action in enzymatic inhibition?

- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

- Time-resolved fluorescence spectroscopy to monitor conformational changes in target enzymes.

- Cryo-EM or molecular dynamics simulations to visualize inhibitor-enzyme interactions at atomic resolution .

Q. How should researchers design experiments to address this compound’s potential off-target effects?

- Use high-throughput screening (HTS) against diverse receptor panels.

- Apply cheminformatics tools (e.g., PubChem BioAssay) to predict cross-reactivity.

- Validate findings with knockout models (e.g., CRISPR-Cas9) to confirm target specificity .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

- Fit dose-response curves using nonlinear regression (e.g., Hill equation).

- Assess significance with bootstrapping or Bayesian inference for small sample sizes.

- Report confidence intervals and effect sizes to avoid misinterpretation of thresholds .

Q. How can computational models improve the design of this compound derivatives?

- Use QSAR models trained on curated datasets (e.g., ChEMBL) to predict bioavailability.

- Validate predictions with free-energy perturbation (FEP) calculations for binding affinity accuracy.

- Integrate ADMETox profiling early to prioritize synthetically feasible candidates .

Data Presentation and Validation

Q. Table 1: Key Techniques for this compound Characterization

| Technique | Application | Advantages | Limitations |

|---|---|---|---|

| NMR | Structural elucidation | Atomic-level resolution | Solvent interference |

| HPLC-MS | Purity assessment | High sensitivity | Cost-intensive |

| X-ray diffraction | Crystal structure determination | Definitive conformation proof | Requires high-quality crystals |

Retrosynthesis Analysis